Chloroacetic anhydride

描述

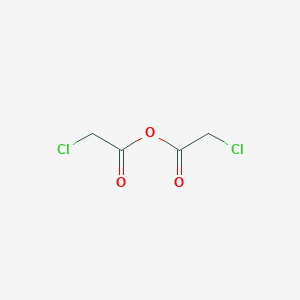

Chloroacetic anhydride (C₄H₄Cl₂O₃) is a reactive acylating agent widely used in organic synthesis. It is characterized by its low melting point (48–60°C) compared to chloroacetic acid (60–63°C), making it suitable for reactions requiring mild thermal conditions . Its synthesis often involves acetic anhydride or sulfur as catalysts, which generate acetyl chloride in situ to accelerate chlorination . This compound is employed in diverse applications, including the acylation of amines (e.g., in indazole derivatives ), esterification of steroidal compounds (e.g., 18β-glycyrrhetinic acid derivatives ), and catalysis in heterocyclic transformations . Its reactivity is influenced by the electron-withdrawing chloro substituent, which enhances electrophilicity at the carbonyl carbon.

准备方法

Direct Synthesis from Sodium Chloroacetate and Chloroacetyl Chloride

The most well-documented method for synthesizing chloroacetic anhydride involves the reaction between sodium chloroacetate and chloroacetyl chloride in an aprotic solvent. This two-step process, described in a 2016 protocol, achieves high yields and purity through optimized conditions .

Reaction Conditions and Procedure

In the first step, sodium chloroacetate is suspended in toluene (twice the weight of the substrate) at 40°C. Chloroacetyl chloride (0.9 equivalents) is added dropwise over two hours, followed by stirring for an additional hour. Filtration removes sodium chloride byproducts, yielding a crude this compound solution with 95.2% purity and 95.4% yield . The second step involves purification via crystallization: petroleum ether is added to the solution, followed by cooling to 0°C and seeding with this compound nuclei. This yields a white crystalline solid with 99.5% purity and an overall yield of 93% .

Key Parameters:

-

Temperature : 40°C (reaction), 0°C (crystallization)

-

Solvents : Toluene (reaction), petroleum ether (purification)

-

Stoichiometry : 1:0.9 molar ratio of sodium chloroacetate to chloroacetyl chloride

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the chloroacetate ion (ClCH₂COO⁻) attacks the electrophilic carbonyl carbon of chloroacetyl chloride (ClCH₂COCl). The expulsion of chloride ions facilitates anhydride bond formation, while toluene stabilizes intermediates and byproducts. The exclusion of protic solvents minimizes hydrolysis, ensuring high efficiency .

Precursor Considerations: Chloroacetic Acid Production Routes

While the direct method is predominant, this compound can theoretically be derived from chloroacetic acid (MCA), which is industrially produced via three primary routes. These methods influence the availability and cost of precursors for anhydride synthesis.

Acetic Acid Chlorination

The chlorination of acetic acid using chlorine gas in the presence of catalysts (e.g., iodine, sulfur, or acetic anhydride) remains the most common industrial method. At 98°C, this process yields 92% MCA but generates dichloro- and trichloroacetic acid as byproducts . Catalytic acetic anhydride enhances selectivity for MCA by sequestering water, suppressing over-chlorination .

Trichloroethylene Hydration

Hydrolysis of trichloroethylene with 93% sulfuric acid at 160–180°C produces high-purity MCA (90% yield). However, this method generates significant hydrochloric acid waste, complicating large-scale adoption .

Chlorohydrin Oxidation

Oxidation of chlorohydrin with nitric acid at 60°C offers another route, though it is less favored due to corrosive reagents and moderate yields .

Industrial-Scale Synthesis and Process Design

Scaling this compound production requires addressing reagent costs, solvent recovery, and waste management. The direct method’s use of toluene and petroleum ether necessitates efficient distillation systems to reclaim solvents, reducing operational costs . Modern plants often integrate HCl scrubbing systems to neutralize gaseous byproducts, as seen in MCA production facilities .

Case Study: Continuous Chlorination Reactors

A patent-pending reactor design for MCA synthesis operates at 130°C and 5 bars, achieving 98% conversion with minimal polychlorinated byproducts . Such systems could be adapted for anhydride production by introducing chloroacetyl chloride streams and modifying purification stages.

Purification and Yield Optimization Strategies

Crystallization remains the cornerstone of this compound purification. Key advancements include:

Seeding Techniques

Introducing 0.001 equivalents of anhydride nuclei during cooling ensures uniform crystal growth, reducing occluded impurities and improving yield to 93% .

Solvent Selection

Petroleum ether’s low polarity preferentially dissolves unreacted starting materials, while the anhydride crystallizes out. This contrasts with dichloromethane or chloroform, which risk co-dissolving impurities .

化学反应分析

Route 1: Reaction of Chloroacetic Acid with Chloroacetyl Chloride

Route 2: Sodium Chloroacetate and Chloroacetyl Chloride

Comparison of Synthetic Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acid-Chloroacyl Chloride | ClCH₂COOH, ClCH₂COCl | 80–140 | 92–97 | 99.7 | |

| Sodium Chloroacetate | ClCH₂COONa, ClCH₂COCl | 40 | 93 | 99.5 |

Hydrolysis Reactions

This compound undergoes hydrolysis to regenerate chloroacetic acid:

-

Kinetics : Hydrolysis is rapid in aqueous media, with the reaction rate influenced by pH and temperature .

Nucleophilic Acyl Substitution

The anhydride reacts with nucleophiles to form derivatives:

Esterification

With alcohols (ROH):

-

Example : Reaction with methanol yields methyl chloroacetate, a precursor in agrochemical synthesis .

Amide Formation

With amines (RNH₂):

Formation of Mixed Anhydrides

This compound reacts with other carboxylic acids to form mixed anhydrides:

Continuous Chlorination Process

-

Patent US5401876A : Chloroacetic acid production via acetic acid chlorination in the presence of acetic anhydride. The anhydride acts as a catalyst, enabling monochloroacetic acid yields >90% with minimized di-/tri-chloroacetic acid byproducts .

-

Conditions : 130°C, 5-bar pressure, HCl recovery >99% purity .

Ionic vs. Radical Pathways

-

Ionic Mechanism : Dominates in anhydride-catalyzed chlorination, involving acetyl chloride intermediates and acid-catalyzed enolization (activation energy: 5.23–51.64 kJ/mol) .

-

Radical Mechanism : Higher activation energy (162.56 kJ/mol) limits trichloroacetic acid formation .

Key Transition States

| Reaction Step | Activation Energy (kJ/mol) | Source |

|---|---|---|

| Acetyl chloride formation | 5.23 | |

| Enolization | 51.64 | |

| Chloroacetyl chloride formation | 30.04 |

Environmental and Atmospheric Relevance

This compound derivatives, such as chloroacetic acid (C₂H₃O₂Cl), form via multiphase atmospheric reactions involving Cl radicals and alkenes (e.g., isoprene). Heterogeneous conversion of chloro-acetaldehyde contributes significantly to atmospheric C₂H₃O₂Cl levels .

科学研究应用

Organic Synthesis

N-acetylation of Amino Acids

CAA is utilized in the N-acetylation of amino acids, which is crucial for the synthesis of peptides and proteins. This reaction typically occurs in alkaline solutions, allowing for the selective modification of amino groups without affecting other functional groups .

Protection of Hydroxyl Groups

In nucleoside chemistry, CAA serves as a protecting group for hydroxyl functionalities. This application is significant in the synthesis of nucleoside analogs, where selective protection is required to prevent unwanted reactions during subsequent steps .

| Application | Description |

|---|---|

| N-acetylation of Amino Acids | Modifies amino acids for peptide synthesis |

| Protection of Hydroxyl Groups | Protects hydroxyl groups in nucleoside synthesis |

Pharmaceutical Applications

Drug Development

this compound has been employed in various drug development processes. For instance, it has been used to synthesize compounds with potential therapeutic effects, such as anti-cancer agents and antibiotics. The introduction of chloroacetyl groups enhances the biological activity and solubility of these compounds .

Case Study: Synthesis of Fluorimetric Activity Assay

A notable case study involved the use of CAA in developing a fluorimetric activity assay for tryptophanyl-tRNA synthetase. The reaction between D,L-7-azatryptophan and CAA resulted in a highly fluorescent complex, facilitating the detection and quantification of enzyme activity .

Environmental Applications

Recent studies have explored the role of this compound in environmental chemistry, particularly concerning its formation from anthropogenic sources. Research indicates that CAA can contribute to atmospheric chlorine levels, impacting air quality and climate change . Understanding these processes is crucial for developing strategies to mitigate environmental impacts.

Industrial Uses

This compound is also used in the production of various industrial chemicals. It acts as an intermediate in synthesizing cellulose derivatives like cellulose chloroacetate, which finds applications in coatings, films, and adhesives .

| Industrial Application | Description |

|---|---|

| Production of Cellulose Derivatives | Used to synthesize cellulose chloroacetate for industrial applications |

作用机制

Chloroacetic anhydride exerts its effects primarily through nucleophilic acyl substitution reactions. The compound’s highly reactive anhydride group is susceptible to attack by nucleophiles, leading to the formation of various products such as esters, amides, and carboxylic acids. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a leaving group .

相似化合物的比较

Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) exhibits superior reactivity in ring transformations. For example, TFAA converts 4-amino-2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles at room temperature within minutes, yielding >90% efficiency. In contrast, chloroacetic anhydride requires reflux conditions (boiling toluene) and prolonged reaction times, often resulting in lower yields (<50%) due to side reactions . The trifluoromethyl group in TFAA increases electrophilicity and stabilizes transition states, enabling faster kinetics. Additionally, TFAA’s byproduct (trifluoroacetic acid) is volatile and less likely to interfere, whereas chloroacetic acid (pKa = 2.87) necessitates neutralization with bases like K₂CO₃ to prevent side reactions (e.g., N-Boc deprotection) .

Maleic Anhydride

Maleic anhydride demonstrates divergent reactivity pathways. When reacted with 2,5-diamino-3-cyanopyrido[2,3-b][1,5]benzodiazepine, maleic anhydride forms unexpected 2,3-dimethylmaleimido derivatives, whereas this compound selectively acylates the 5-amino group to form bridgehead double-bonded compounds . This contrast highlights the role of steric and electronic factors: maleic anhydride’s conjugated diene system favors cycloaddition, while this compound’s linear structure enables direct nucleophilic acylation.

Acetic Anhydride

Acetic anhydride is less electrophilic due to the absence of electron-withdrawing groups. In glycyrrhetinic acid esterification, acetic anhydride generates acetic acid (bp 117–118°C), which escapes as vapor during reflux, simplifying byproduct management. Conversely, chloroacetic acid (bp 189°C) remains in the reaction mixture, necessitating Dean–Stark traps or bases to mitigate side reactions . Despite its lower reactivity, acetic anhydride is preferred for acetylation of sensitive substrates (e.g., cellulose) due to milder acidity (pKa = 4.76 vs. chloroacetic acid’s 2.87) .

Phthalic Anhydride

Phthalic anhydride is primarily used in polyester and dye synthesis. Unlike this compound, its rigid aromatic structure limits utility in flexible acylation reactions but enhances thermal stability for polymer applications .

Data Table: Comparative Analysis of Anhydrides

生物活性

Chloroacetic anhydride is a chemical compound that has garnered attention in various fields of research due to its biological activity. This article explores its synthesis, biological effects, and potential applications based on recent studies.

This compound is derived from chloroacetic acid and is characterized by its reactive anhydride functional group. It can be synthesized through the reaction of chloroacetic acid with acetic anhydride or by dehydration processes involving chloroacetic acid. The compound is known for its ability to form esters and amides, which are crucial in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds synthesized using this compound. For instance, derivatives of 5-substituted-1,3,4-oxadiazole-2-thiones synthesized with alkyl esters of chloroacetic acid exhibited significant antibacterial and antifungal activities. The in vitro tests revealed that certain compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| 5-phenyl-1,3,4-oxadiazol-2-thione | Antibacterial | 18 |

| S-(5-aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Antifungal | 15 |

The relationship between the chemical structure of these compounds and their biological activity suggests that modifications to the substituents can enhance their efficacy .

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects . A study involving various derivatives showed that some exhibited cytotoxicity against cancer cell lines. The mechanism appears to involve the disruption of cellular processes, potentially through the inhibition of specific enzymes or pathways critical for cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be explained through Structure-Activity Relationship (SAR) studies. These studies reveal that:

- Substituent Effects : The presence of electron-withdrawing groups enhances antibacterial properties.

- Chain Length : Longer alkyl chains in esters tend to increase antimicrobial activity.

- Functional Groups : The introduction of specific functional groups can lead to enhanced interaction with microbial targets.

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated several derivatives against a panel of bacteria and fungi. The results indicated that compounds with halogen substitutions (like chloro) showed superior activity compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that certain this compound derivatives induced apoptosis through mitochondrial pathways, suggesting potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing chloroacetic anhydride, and how do reaction conditions influence yield?

this compound is synthesized via two primary routes:

- Dehydration of chloroacetic acid using P₂O₅ or by reacting chloroacetic acid with acetic anhydride .

- Chlorination of acetic anhydride in fluidized bed reactors under optimized conditions (200–250°C, 1–2 MPa pressure), achieving >99% conversion rates . Key factors include catalyst selection (e.g., acetyl chloride recycling) and temperature control to minimize byproducts like dichloroacetic acid .

Q. How can researchers safely handle and store this compound in laboratory settings?

Due to its toxicity (R23/24/25) and corrosivity (R35), strict protocols are required:

- Use fume hoods, chemical-resistant gloves (nitrile/neoprene), and eye protection .

- Store in airtight containers under dry nitrogen to prevent hydrolysis .

- Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- NMR Spectroscopy : ¹H NMR (δ 4.1 ppm for CH₂Cl groups) and ¹¹B NMR (for boron-containing derivatives) confirm functional group integrity .

- Chromatography : LC-MS monitors reaction progress in protein modification studies .

- Physical Properties : Melting point (51–58°C), density (1.54 g/cm³), and refractive index (1.456) validate purity .

Q. Why are nomenclature discrepancies (e.g., "this compound" vs. "bis(chloroacetic) anhydride") significant in literature searches?

IUPAC rules prioritize bis(chloroacetic) anhydride for systematic naming, but common usage retains "this compound." Misidentification risks can be mitigated by cross-referencing CAS 541-88-8 and synonyms like α,α'-dithis compound .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of heterocyclic compounds (e.g., thiazolidinones) in medicinal chemistry?

It acts as a [C₂]²⁺ synthon in three-component reactions, enabling cyclocondensation with pyrazole derivatives and Knoevenagel reactions with aldehydes to form anticancer agents . Optimizing stoichiometry (e.g., 200-fold excess of anhydride) ensures monoacylation in protein C-terminal modifications .

Q. What mechanistic insights explain the selectivity of this compound in epoxy resin curing compared to other anhydrides?

this compound’s electron-withdrawing Cl groups enhance electrophilicity, accelerating epoxy ring-opening. However, slower curing kinetics (vs. methyl tetrahydrophthalic anhydride) require catalyst screening (e.g., tertiary amines) to balance reactivity and pot life .

Q. How can researchers resolve contradictory data on this compound’s physical properties (e.g., melting point variations)?

Discrepancies (e.g., 51°C vs. 54–58°C) arise from impurities or polymorphic forms. Employ DSC for thermal profiling and XRD for crystallinity analysis. Recrystallization from benzene or toluene improves purity .

Q. What strategies mitigate dichloroacetic acid formation during this compound synthesis?

Inhibitors (e.g., sulfonic acids) suppress over-chlorination. Process optimization includes:

- Recycling acetyl chloride to maintain catalytic activity .

- Using fractional condensation to separate HCl and unreacted reagents .

Q. How does this compound compare to other acylating agents in peptide modification?

Its higher reactivity (vs. acetic anhydride) enables efficient acylation under mild conditions (pH 3.0, aqueous media). However, competing hydrolysis requires precise pH control and excess reagent .

Q. What emerging applications exploit this compound’s electrophilic properties?

- Nanomaterial Synthesis : Esterification of boron clusters (e.g., closo-boranes) for azide-functionalized closomers, enabling click chemistry applications .

- Polymer Chemistry : Synthesis of mixed anhydrides (e.g., acetic this compound) for tailored polyester backbones .

Methodological Guidance :

- Synthesis Optimization : Use DoE (Design of Experiments) to map temperature, catalyst, and stoichiometry effects .

- Safety Compliance : Align with hazard codes 8.2C/8.3A (corrosive/toxic) and consult SDS for region-specific regulations .

- Data Validation : Cross-reference spectral libraries (e.g., NIST) and replicate literature protocols to address inconsistencies .

属性

IUPAC Name |

(2-chloroacetyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVPNXKRAUBJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014649 | |

| Record name | 2-Chloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline] | |

| Record name | Chloracetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

203 °C @ 760 mm Hg | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5494 @ 20 °C/4 °C | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C | |

| Record name | Chloracetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS FROM BENZENE, Colorless to slightly yellow crystals | |

CAS No. |

541-88-8 | |

| Record name | Chloroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloracetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7TXH7R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °C | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。